molecular formula C13H18N4O2S B1473112 Tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate CAS No. 2098117-00-9

Tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate

Cat. No.: B1473112
CAS No.: 2098117-00-9
M. Wt: 294.38 g/mol
InChI Key: XGJVUXKADBYLBP-UHFFFAOYSA-N
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Description

Tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core linked to a tert-butyl carbamate group via an ethylamino spacer. This structure is significant in medicinal chemistry due to the thiazolo[5,4-b]pyridine moiety’s role in modulating biological activity, such as kinase inhibition or receptor binding, while the tert-butyl carbamate serves as a protective group for amines during synthesis . The compound is typically synthesized via nucleophilic substitution or coupling reactions, as exemplified by its preparation using tert-butyl(trans-3-aminocyclobutyl)carbamate and thiazolo[5,4-b]pyridine intermediates under basic conditions (Cs₂CO₃, DMSO, 70°C) with a yield of 66.6% .

Properties

IUPAC Name

tert-butyl N-[2-([1,3]thiazolo[5,4-b]pyridin-2-ylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-13(2,3)19-12(18)16-8-7-15-11-17-9-5-4-6-14-10(9)20-11/h4-6H,7-8H2,1-3H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJVUXKADBYLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=NC2=C(S1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation generally involves the following key steps:

  • Construction of the thiazolo[5,4-b]pyridine core.
  • Introduction of the aminoethyl side chain.
  • Protection of the amino group by tert-butyl carbamate (Boc) group.

The synthesis typically requires multi-step organic transformations including cyclization, amination, and carbamate protection reactions.

Preparation of the Thiazolo[5,4-b]pyridine Core

The thiazolo[5,4-b]pyridine ring system is synthesized through condensation and cyclization reactions involving appropriate precursors such as 2-aminopyridines and thioamide or thiourea derivatives.

  • Literature on related thiazoloquinazoline systems (structurally analogous) indicates that microwave-assisted cyclization can be employed to efficiently form the tricyclic core with good yields (approximately 23% overall yield in six steps for related compounds).

Introduction of the Aminoethyl Side Chain and Carbamate Protection

The aminoethyl substituent is introduced typically via nucleophilic substitution or reductive amination on the thiazolopyridine core. The free amino group is then protected by reaction with di-tert-butyl dicarbonate (Boc2O) to yield the tert-butyl carbamate derivative.

  • The Boc protection step is a standard procedure in organic synthesis, involving the reaction of the free amine with Boc2O in the presence of a base such as triethylamine or sodium bicarbonate, usually in solvents like dichloromethane or acetonitrile.

Specific Methodological Insights from Related Patent Literature

While direct preparation details for tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate are scarce, patents describing the preparation of related tert-butyl carbamate derivatives provide valuable procedural insights, especially for handling complex heterocyclic amines.

  • A patented method for preparing tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate involves mixing neutral forms of the amine and ester precursors in an organic solvent, followed by base addition and stirring to achieve high yield and purity without excessive viscosity issues.

  • This approach suggests that using neutral (non-salt) forms of starting materials and careful choice of solvent and base can optimize the reaction conditions for carbamate formation on complex heterocyclic amines, potentially applicable to the target compound.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Cyclization 2-aminopyridine + thioamide/thiourea, microwave-assisted Formation of thiazolo[5,4-b]pyridine core
2 Amination or substitution Introduction of 2-aminoethyl side chain Attachment of aminoethyl group
3 Boc protection Boc2O, base (e.g., triethylamine), organic solvent Formation of tert-butyl carbamate protecting group
4 Purification Crystallization or chromatography Isolation of pure this compound

Research Findings and Optimization Notes

  • Using neutral amine and ester precursors rather than their salt forms reduces reaction mixture viscosity and improves stirring efficiency, leading to higher yields and purity.

  • Reaction temperature control (often around room temperature to 60 °C) and solvent choice (acetonitrile, dichloromethane) are critical for optimal reaction kinetics and product isolation.

  • The use of microwave irradiation in the cyclization step can significantly shorten reaction times and improve yields for the heterocyclic core formation.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazolo[5,4-b]pyridine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate is investigated for its role as a pharmacological agent. Its structure incorporates a thiazole and pyridine moiety, which are known for their biological activity. The compound has shown promise in:

  • Inhibition of Protein Kinases : Thiazolo[5,4-b]pyridine derivatives have been identified as inhibitors of c-KIT, a receptor tyrosine kinase involved in various cancers, including gastrointestinal stromal tumors (GIST) .

The compound exhibits several biological activities that are crucial for therapeutic applications:

  • Anti-inflammatory Effects : Research indicates that derivatives of thiazolo[5,4-b]pyridine can reduce inflammatory markers in vitro. For example, studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines .
  • Neuroprotective Properties : The compound has been tested for neuroprotective effects against oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. This suggests its potential use in developing new antibiotics or treatments for infectious diseases .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of thiazolo[5,4-b]pyridine derivatives on astrocytes subjected to oxidative stress induced by amyloid beta. The results showed a significant reduction in cell death and inflammatory markers, indicating the potential role of this compound in neuroprotection.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of thiazolo[5,4-b]pyridine derivatives. The findings indicated that these derivatives exhibited notable antibacterial activity against various pathogens, highlighting the therapeutic applications of this compound in treating infections.

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits production of pro-inflammatory cytokines
NeuroprotectiveReduces oxidative stress-induced cell death in neuronal cells
AntimicrobialExhibits antibacterial activity against various pathogens
c-KIT InhibitionActs as an inhibitor for c-KIT involved in gastrointestinal stromal tumors

Mechanism of Action

The mechanism of action of tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[5,4-b]pyridine moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes involved in cell growth, survival, and proliferation .

Comparison with Similar Compounds

Structural Analogues with Varying Linkers

a. Tert-butyl(trans-3-(thiazolo[5,4-b]pyridin-2-ylamino)cyclobutyl)carbamate (Cyclobutyl-linked)

  • Structure : Replaces the ethyl linker with a rigid cyclobutyl group.
  • Synthesis : Similar coupling conditions (Cs₂CO₃, DMSO) but requires a cyclobutylamine intermediate .

b. Tert-butyl N-(6-bromohexyl) carbamate (Alkyl-chain-linked)

  • Structure : Features a longer hexyl chain instead of ethyl.
  • Synthesis : Prepared via alkylation with K₂CO₃/NaI in dioxane (44–55% yield) .
  • Impact : Longer chains may improve membrane permeability but increase metabolic instability.
Analogues with Modified Heterocyclic Cores

a. 6-Fluoro-[1,3]thiazolo[5,4-b]pyridin-2-amine tert-butyl (Fluorinated Core)

  • Structure : Introduces a fluorine atom at the 6-position of the thiazolo ring.

b. Imidazo[4,5-d]thiazolo[5,4-b]pyridine Derivatives

  • Structure : Fuses an imidazole ring to the thiazolo[5,4-b]pyridine core.
  • Synthesis : Involves Suzuki-Miyaura coupling with tert-butyl carbamate boronate esters (e.g., 80% yield using Pd catalysts) .
  • Impact : The fused imidazole ring expands π-π stacking interactions, critical for kinase inhibition .
Analogues with Alternative Protective Groups

a. Benzyl Carbamate Derivatives

  • Structure : Uses benzyl carbamate instead of tert-butyl.
  • Synthesis: Requires harsher deprotection conditions (e.g., hydrogenolysis) compared to the acid-labile tert-butyl group .
  • Impact : Benzyl groups offer orthogonal protection but complicate synthetic routes.

Biological Activity

Tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolo[5,4-b]pyridine scaffold, which is known for its diverse biological activities. The general structure can be represented as follows:

C13H17N3O2S\text{C}_{13}\text{H}_{17}\text{N}_3\text{O}_2\text{S}

This structure includes:

  • A thiazole ring fused with a pyridine
  • An amino group that contributes to its biological interactions
  • A tert-butyl carbamate moiety that enhances solubility and stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been identified as an inhibitor of specific kinases, including c-KIT, which plays a critical role in cell signaling pathways related to cancer proliferation.

  • Kinase Inhibition : The compound has shown potential as a c-KIT inhibitor, which is significant for treating imatinib-resistant gastrointestinal stromal tumors (GISTs). Its binding affinity and inhibitory activity against mutant forms of c-KIT have been documented in recent studies, demonstrating its potential in overcoming drug resistance .
  • Enzyme Interaction : The compound may also interact with other enzymes involved in cellular processes. For example, its structural features allow it to bind to bacterial enzymes, potentially inhibiting their function and leading to cell death .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have indicated that modifications to the thiazolo[5,4-b]pyridine scaffold can significantly impact its potency and selectivity against various targets:

Compound ModificationBiological ActivityReference
6-position functionalizationEnhanced c-KIT inhibition
Amino group positionCritical for kinase binding
Substituents on the thiazole ringInfluence on cytotoxicity

These findings emphasize the importance of specific structural elements in determining the efficacy of the compound.

Case Studies and Research Findings

  • Anticancer Activity : In a study examining various thiazolo[5,4-b]pyridine derivatives, this compound exhibited significant anti-proliferative effects against cancer cell lines harboring c-KIT mutations. The compound demonstrated an IC50 value indicating potent inhibition compared to standard treatments .
  • Antibacterial Properties : Research has also explored the antibacterial potential of similar carbamate derivatives. These studies utilized microdilution assays to evaluate activity against strains such as E. coli and P. aeruginosa, revealing that some derivatives showed promising antibacterial properties while maintaining low toxicity levels .
  • Pharmacological Applications : The compound's potential as a precursor in synthesizing pharmaceutical agents has been highlighted in various applications, particularly in antibiotic development . Its mechanism involves inhibiting bacterial enzymes critical for survival.

Q & A

Q. Methodological Insight :

  • Use Boc-deprotection (e.g., TFA in DCM) to selectively expose the amine for further functionalization .
  • Assess the thiazolo-pyridine’s electronic properties via DFT calculations to predict binding affinity with target proteins .

What synthetic strategies are effective for constructing the thiazolo[5,4-b]pyridine core?

Basic Research Focus
The thiazolo-pyridine scaffold is typically synthesized via:

Cyclocondensation : Reacting 2-aminopyridine derivatives with α-haloketones or thioureas under acidic conditions .

Cross-coupling : Suzuki-Miyaura reactions using boronic esters (e.g., tert-butyl carbamate-linked intermediates) to introduce substituents .

Q. Example Protocol :

  • Combine 2-bromo-5-chloro-thiazolo[5,4-b]pyridine (200 mg) with a boronate ester (297 mg) in a degassed DMF/EtOH/H2O mixture. Use Pd(PPh3)4 as a catalyst at 85°C for 12 hours .

How can reaction yields be optimized during Boc protection/deprotection steps?

Advanced Research Focus
Common challenges include incomplete deprotection or side reactions. Optimization strategies:

  • Temperature Control : Maintain 0–5°C during Boc deprotection with TFA to minimize racemization .
  • Catalyst Screening : Use Sc(OTf)3 or ZnCl2 to accelerate Boc removal in mild conditions .
  • Purification : Employ silica gel chromatography (hexane:EtOAc 3:1) or recrystallization from EtOH/H2O .

Q. Advanced Research Focus

  • Thermal Analysis : Use DSC/TGA to determine decomposition temperatures (e.g., >200°C for tert-butyl carbamates) .
  • pH Stability Studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC-UV at 254 nm .
  • Crystallography : X-ray diffraction reveals conformational stability; hydrogen-bonding networks in the solid state correlate with solution-phase stability .

Key Finding :
The ethylamino linker shows pH-dependent tautomerism, affecting solubility. Stabilize with phosphate buffers (pH 7.4) for biological assays .

How should contradictory bioactivity data across assays be resolved?

Advanced Research Focus
Discrepancies may arise from impurities or assay conditions. Mitigation steps:

Purity Validation : Use LC-MS (ESI+) to confirm >95% purity; trace solvents (e.g., DMF) can inhibit enzyme activity .

Counter-Screening : Test against unrelated targets (e.g., GPCRs) to rule out off-target effects .

Structural Confirmation : Compare NMR (e.g., <sup>13</sup>C DEPT) with published spectra to verify identity .

Case Study :
A 2024 study found that residual Pd in Suzuki-coupled batches reduced kinase inhibition by 40%. Chelating agents (e.g., DMT) restored activity .

What advanced techniques characterize interaction with biological targets?

Q. Advanced Research Focus

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) for thiazolo-pyridine derivatives with immobilized kinases .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to guide SAR .
  • Cryo-EM : Resolve binding modes in membrane-bound targets (e.g., ion channels) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate

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